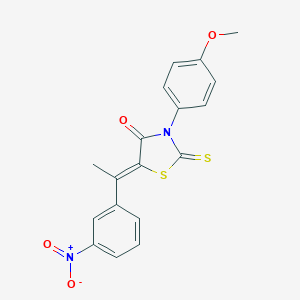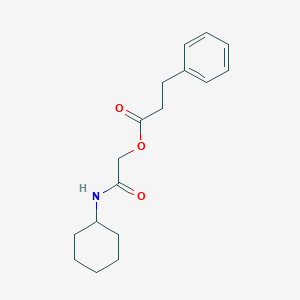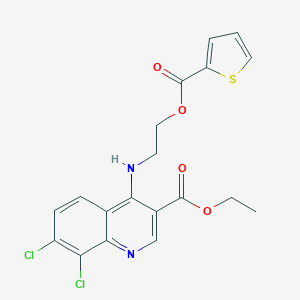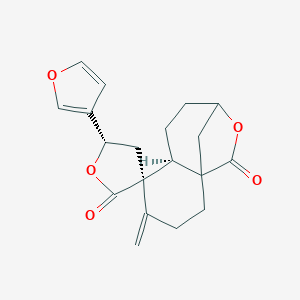![molecular formula C20H22N2O4 B241536 Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate, also known as EHOE-BCQ, is a synthetic compound that has gained attention for its potential applications in scientific research.
作用機序
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate works by selectively accumulating in lysosomes, the organelles responsible for degrading cellular waste. Once inside the lysosome, Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate undergoes a pH-dependent fluorescence change, allowing for the detection of lysosomal pH. It has also been shown to inhibit autophagy by interfering with lysosomal function.
Biochemical and Physiological Effects:
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has been shown to have no significant cytotoxicity and does not affect cell viability. It has also been shown to selectively accumulate in lysosomes and has minimal off-target effects.
実験室実験の利点と制限
One advantage of Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate is its high selectivity for lysosomes, making it a useful tool for studying lysosomal function. However, its pH-dependent fluorescence change can make it difficult to use in certain experimental conditions. Additionally, its relatively short half-life may limit its use in long-term experiments.
将来の方向性
There are several potential future directions for Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate research. One area of interest is the development of Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate derivatives with improved properties, such as longer half-life or improved selectivity. Another area of interest is the use of Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate in studying lysosomal dysfunction in disease states, such as neurodegenerative disorders. Additionally, Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate could be used in combination with other probes to study multiple cellular processes simultaneously.
合成法
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-hydroxyethylamine with 2-chloroethyl benzo[h]quinoline-3-carboxylate, followed by esterification with ethanol. The final product is obtained through purification and isolation steps.
科学的研究の応用
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has shown potential as a fluorescent probe for detecting and imaging lysosomal pH in live cells. It has also been used as a tool for studying autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components.
特性
製品名 |
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
ethyl 4-[2-(2-hydroxyethoxy)ethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-20(24)17-13-22-18-15-6-4-3-5-14(15)7-8-16(18)19(17)21-9-11-25-12-10-23/h3-8,13,23H,2,9-12H2,1H3,(H,21,22) |
InChIキー |
RIGUENPTINXYLC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC3=CC=CC=C32 |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)







![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
